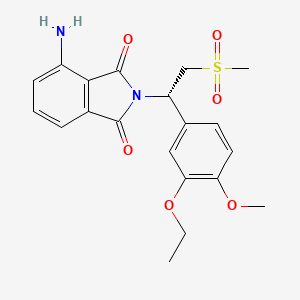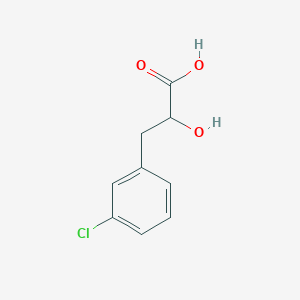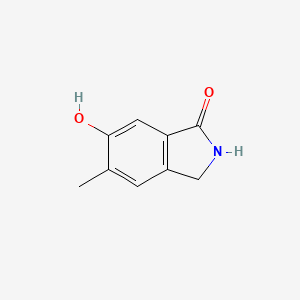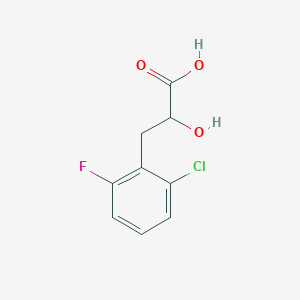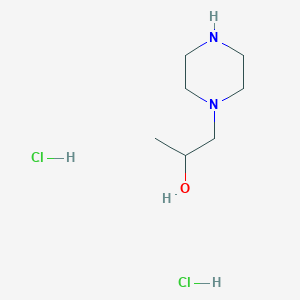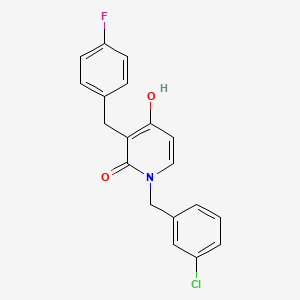
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
Overview
Description
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (CFHP) is a synthetic compound that has been studied extensively in recent years due to its potential applications in medicine and biochemistry. CFHP is a derivative of pyridinone, a heterocyclic compound with a five-member ring structure. CFHP is a highly versatile compound that has been used in a wide range of applications, including drug synthesis, enzyme inhibition, and protein engineering.
Scientific Research Applications
Overview of Pyridinone Derivatives in Scientific Research
Pyridinone derivatives, similar in structural motif to the compound , have been extensively researched for their diverse applications across various scientific domains. These applications range from pharmaceuticals to material science, showcasing the versatility of pyridinone-based compounds.
Pharmaceutical Applications
Pyridinone derivatives are renowned for their bioactive properties, including neuroprotective, analgesic, and anti-inflammatory effects. For instance, flupirtine, a pyridinone derivative, is noted for its neuroprotective and behavioral properties, including cytoprotective potential and anticonvulsant effects, without binding to known receptors, suggesting a unique mechanism of action (Schuster et al., 1998). This highlights the potential of pyridinone derivatives in developing novel treatments for neurological conditions.
Material Science and Chemistry
In material science, pyridinone derivatives have been explored for their applications as corrosion inhibitors. Quinoline, which shares structural similarities with pyridinones, and its derivatives are utilized as anticorrosive materials due to their high electron density and ability to form stable chelating complexes, indicating the potential of pyridinone derivatives in protective coatings and materials engineering (Verma et al., 2020).
Environmental Science
In the environmental science domain, the photoreactivity and degradation of pyridinone derivatives have been studied, demonstrating their role in aquatic environments and potential for biodegradation. This includes investigations into how these compounds interact with pollutants and contribute to environmental remediation processes, emphasizing their environmental significance (Haman et al., 2015).
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2/c20-15-3-1-2-14(10-15)12-22-9-8-18(23)17(19(22)24)11-13-4-6-16(21)7-5-13/h1-10,23H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBIISHELCFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol](/img/structure/B1455911.png)
![2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B1455913.png)
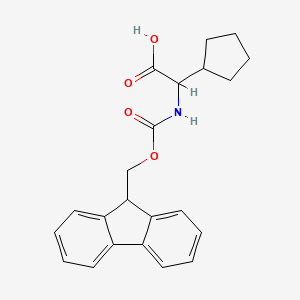
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455917.png)

